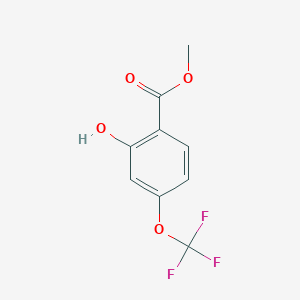

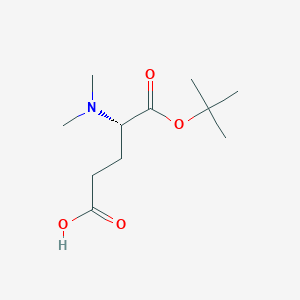

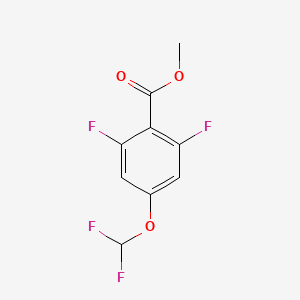

methyl 2-hydroxy-4-(trifluoromethoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate, also known as methyl 2-hydroxy-4-trifluoromethoxybenzoate, is a compound commonly used in synthetic organic chemistry. It has a variety of uses, from the synthesis of pharmaceuticals to the production of agrochemicals. This compound is an important building block in many synthetic pathways, and is of particular interest due to its ability to be used in a variety of different applications. In

Scientific Research Applications

Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of polymers, such as polyurethanes and polyesters. In addition, it is used as an intermediate in the synthesis of a variety of other compounds, such as amino acids and peptides.

Mechanism of Action

Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is an important building block in many synthetic pathways. It can be used in a variety of different reactions, such as nucleophilic substitution, Michael addition, and Diels-Alder reactions. In addition, it can be used as a catalyst in a variety of different reactions, such as the Knoevenagel condensation and the Stetter reaction.

Biochemical and Physiological Effects

Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and there is no evidence to suggest that it is a carcinogen or mutagen.

Advantages and Limitations for Lab Experiments

Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is a versatile building block for organic synthesis. Its reactivity and solubility make it an ideal starting material for a variety of synthetic pathways. It is also relatively inexpensive, making it an attractive option for many synthetic chemists. However, it is important to note that this compound is not particularly stable, and should be handled with care.

Future Directions

Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate has a wide range of potential applications in the field of synthetic organic chemistry. Future research could focus on the development of new synthetic pathways using this compound as a starting material. In addition, further research could be conducted to explore the potential uses of this compound as a catalyst in a variety of different reactions. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.

Synthesis Methods

Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate can be synthesized by treating 4-trifluoromethoxybenzoic acid with methyl 2-hydroxy-4-(trifluoromethoxy)benzoatemagnesium chloride. This reaction proceeds in the presence of a base, such as potassium carbonate, and yields the desired product in high yield. Another method for the synthesis of methyl 2-hydroxy-4-(trifluoromethoxy)benzoate 2-hydroxy-4-(trifluoromethoxy)benzoate involves the reaction of 4-trifluoromethoxybenzaldehyde with dimethyl 2-hydroxy-4-(trifluoromethoxy)benzoate sulfate in the presence of a base, such as potassium carbonate, and yields the desired product in high yield.

properties

IUPAC Name |

methyl 2-hydroxy-4-(trifluoromethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-8(14)6-3-2-5(4-7(6)13)16-9(10,11)12/h2-4,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDKUBACAFWPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methoxy-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6602438.png)

![3-{5-[(4-chloro-1H-indazol-5-yl)amino]-1,3,4-thiadiazol-2-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6602449.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602469.png)

amine hydrochloride](/img/structure/B6602499.png)